Cas no 1420969-26-1 (Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate)
![Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/1420969-26-1x500.png)
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- AM99737
- DB-278426
- 1420969-26-1
- AKOS022983528
- EN300-12710371
- F85969
- PS-16522
- Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
-
- Inchi: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3
- InChI Key: QGOAVXOTAAWYTL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC2(C1)CCC(CN)CC2)=O
Computed Properties
- Exact Mass: 268.215078140g/mol
- Monoisotopic Mass: 268.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 1.9
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0396-250MG |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 250MG |
¥ 1,999.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1298083-5G |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 5g |
$2815 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0396-10G |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 10g |
¥ 24,948.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1298083-10G |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 10g |
$4690 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298083-500MG |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 500mg |
$625 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0396-1G |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 1g |
¥ 4,989.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1298083-250MG |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 97% | 250mg |
$375 | 2024-07-21 | |
Enamine | EN300-12710371-1000mg |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
Enamine | EN300-12710371-0.5g |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 95% | 0.5g |
$768.0 | 2023-06-08 | |
Enamine | EN300-12710371-10.0g |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
1420969-26-1 | 95% | 10g |
$4236.0 | 2023-06-08 |
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
Introduction to Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1420969-26-1)
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1420969-26-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic amine derivative features a unique structural motif, combining a spirocyclic framework with functional groups that make it a promising candidate for various biochemical applications. The compound's molecular structure, characterized by a nitrogen-containing heterocycle connected to a decane backbone, offers intriguing possibilities for drug design and molecular recognition.
The name of the compound itself provides valuable insights into its chemical nature. The presence of tert-butyl groups suggests steric stabilization, which can be crucial for optimizing binding affinity in drug interactions. The 8-(aminomethyl) moiety introduces a primary amine functionality, making the compound susceptible to further derivatization, such as coupling reactions or peptidomimetic synthesis. The spiro[4.5]decane core is a key structural feature, contributing to the compound's rigidity and potential for selective interactions with biological targets. Finally, the carboxylate group at the 2-position enhances solubility and allows for salt formation, facilitating its use in solution-phase reactions and formulations.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit unique conformational preferences. Spiro compounds often display enhanced metabolic stability and improved pharmacokinetic profiles, making them attractive for drug development. In particular, azaspiro[4.5]decane derivatives have been explored for their potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that such scaffolds can interfere with protein-protein interactions by occupying specific binding pockets or inducing conformational changes in target proteins.
The CAS number 1420969-26-1 provides a unique identifier for this compound, ensuring consistency in scientific literature and regulatory filings. This standardized nomenclature system is essential for researchers to accurately reference and compare chemical entities across different studies and databases. The compound's entry in the Chemical Abstracts Service (CAS) database includes valuable information such as its molecular formula (C₁₃H₂₃NO₃), molecular weight (243.33 g/mol), and physical properties like solubility and melting point. These data points are critical for experimental design and process optimization.
One of the most compelling aspects of Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is its versatility in synthetic applications. The primary amine group can be readily modified through reductive amination, amide bond formation, or diazotization reactions, enabling the creation of complex derivatives with tailored biological activities. Additionally, the spirocyclic core provides a rigid scaffold that can be exploited to design molecules with high specificity for biological targets such as kinases or G-protein coupled receptors (GPCRs). Such targeted interactions are crucial for developing drugs with minimal off-target effects.
In recent years, there has been growing interest in using computational methods to predict the biological activity of spirocyclic compounds like this one. Molecular docking simulations have shown that Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can bind effectively to various protein targets by occupying hydrophobic pockets or forming hydrogen bonds through its functional groups. These virtual screening approaches have accelerated the discovery process by allowing researchers to prioritize promising candidates before conducting costly wet-lab experiments.
The pharmaceutical industry has also explored peptidomimetic strategies using spirocyclic scaffolds to improve drug properties such as bioavailability and resistance to enzymatic degradation. By replacing peptide bonds with covalent linkages within the spirocycle, it is possible to create stable analogs that retain biological activity while exhibiting enhanced pharmacokinetic profiles. This approach has been particularly successful in developing protease inhibitors and receptor modulators.
From a synthetic chemistry perspective, Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate represents an interesting challenge due to its complex stereochemistry and multiple functional groups. Recent methodologies involving transition-metal-catalyzed reactions have enabled more efficient access to spirocyclic frameworks compared to traditional multi-step approaches. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the spirocarbon bond efficiently while preserving regioselectivity.
The compound's potential applications extend beyond drug discovery into materials science and catalysis. The rigid spirocyclic structure can serve as a template for designing chiral ligands or catalysts that exhibit high enantioselectivity in organic transformations. Such ligands are valuable tools in asymmetric synthesis, where achieving enantiomerically pure products is essential for pharmaceutical applications.
In conclusion,Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1420969-26-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive candidate for drug design, peptidomimetic synthesis, and computational modeling studies aimed at identifying novel bioactive molecules.
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